5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-4-2-9-6(7-10-3-11-13-7)12-5(4)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFGRHHAXIOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable pyrimidine derivative and a triazole derivative, are subjected to a condensation reaction in the presence of a base catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the triazole ring.
Methylation: The compound is then methylated at the appropriate position to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Antiviral Activity
This compound has shown promise as a precursor in the synthesis of antiviral agents. Researchers have explored modifying the triazole ring to enhance antiviral properties against various viruses, including influenza. Biological assays are conducted to evaluate the antiviral activity of synthesized derivatives using cell-based assays or animal models .
Antimicrobial Properties
Compounds containing triazole and pyrimidine rings exhibit significant antimicrobial activities. Studies have demonstrated that derivatives of 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with essential microbial metabolic pathways .
Anticancer Research
The structural similarity of this compound to known pharmacophores allows for potential applications in cancer drug design. Derivatives have been investigated for their ability to inhibit specific protein interactions critical for cancer cell proliferation. For instance, some studies focus on their efficacy as cyclin-dependent kinase (CDK) inhibitors .
Metal-Organic Frameworks (MOFs)
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid serves as a ligand in constructing metal-organic frameworks. These frameworks are synthesized by combining the ligand with metal ions (e.g., Zn, Cd) under hydrothermal conditions. The resulting MOFs exhibit unique properties that can be tailored for applications in gas storage, catalysis, and sensing technologies .
Study on Antimicrobial Activity
A recent study evaluated various derivatives of 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid against bacterial strains using the disc diffusion method. The results indicated significant antibacterial activity for several compounds compared to standard antibiotics like ciprofloxacin .
Antiviral Derivative Development
Researchers have synthesized novel derivatives by introducing specific functional groups to the triazole ring. These modifications aimed to enhance binding affinity to viral proteins critical for replication processes. Preliminary results from cell-based assays demonstrated improved antiviral efficacy compared to the parent compound .
Mechanism of Action
The mechanism by which 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
5-Methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
This compound (CAS: 3D-DMC36771) replaces the pyrimidine ring with a thiazole moiety. The thiazole ring introduces sulfur, which enhances lipophilicity compared to the nitrogen-rich pyrimidine core of the target compound. This difference may alter binding affinities in biological systems, particularly in enzymes sensitive to sulfur interactions. The molecular weight is slightly higher (219.20 g/mol ), and it is priced at €645.00/50 mg, indicating specialized synthetic routes .
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Featuring a pyridazine ring (CAS: 1431729-15-5), this analogue has a molecular weight of 219.20 g/mol. No yield or synthesis data are provided, but its commercial availability suggests robust synthetic protocols .
Triazole Derivatives with Substituent Variations
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–6c)
These compounds () share the 1,2,4-triazole core but incorporate allyl, pyridinyl, and thioacetamide groups. Key differences include:
- Melting Points : 161–184°C (vs. unavailable data for the target compound).
- Synthesis : Longer reaction times (5 hours) and recrystallization in H₂O:EtOH (1:1), whereas the target compound’s synthesis conditions are unspecified .
- Bioactivity : The thioacetamide group may confer distinct antimicrobial properties compared to the carboxylic acid group in the target compound.
4-((5-((Cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines
Microwave-synthesized derivatives () feature morpholine and cyclohexylmethylthio substituents. The morpholine group enhances water solubility, contrasting with the target compound’s carboxylic acid, which may form salts for improved bioavailability. Microwave synthesis (Milestone Flexi Wave) offers faster reaction times (unreported for the target compound) .
Functional Group Modifications
2-(5-Fluoro-1-benzofuran-3-yl)acetic acid
2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a–f)
These derivatives () incorporate oxadiazole rings, known for metabolic stability. The absence of a carboxylic acid group reduces polarity, suggesting higher membrane permeability than the target compound .
Biological Activity
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid (CAS No. 1698117-99-5) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a triazole moiety, characterized by the following structural formula:
This unique arrangement enhances its biological activity compared to compounds containing only one of these functionalities. The methyl group at the 5-position of the triazole ring and the carboxylic acid functional group at the 4-position of the pyrimidine ring contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that compounds with triazole and pyrimidine moieties can inhibit various enzymes and pathways involved in microbial growth. For instance, derivatives have been tested against a range of bacteria and fungi, demonstrating effective inhibition of growth.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | Candida albicans | 8 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research. It has been reported to inhibit specific protein interactions critical for cancer cell proliferation. For example, studies indicate that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival.
Case Study: Inhibition of Cancer Cell Proliferation
In a recent study, a derivative of this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value calculated at approximately 5 µM.
Structure-Activity Relationships (SAR)
The biological activity of 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid can be attributed to its structural components. The presence of both triazole and pyrimidine rings enhances binding affinity to biological targets compared to compounds containing only one functional group.
Key Findings:
- Triazole Ring: Essential for antimicrobial activity due to its ability to interact with enzyme active sites.
- Pyrimidine Moiety: Contributes to anticancer properties by affecting nucleic acid synthesis pathways.
- Carboxylic Acid Group: Enhances solubility and bioavailability.
Synthesis Methods
Several synthetic routes have been explored for producing this compound:
- Esterification Method: Involves reacting methyl-1H-1,2,4-triazole-3-carboxylate with appropriate precursors.
- Hydrothermal Synthesis: Combining the ligand with metal ions under hydrothermal conditions can yield metal-organic frameworks (MOFs) that incorporate this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves condensation of pyrimidine precursors with triazole derivatives. For example, analogous pyrimidine-triazole hybrids are synthesized via cyclization reactions using catalysts like palladium or copper in solvents such as DMF or toluene . Key intermediates (e.g., methyl esters or nitriles) should be characterized via H/C NMR and LC-MS to confirm regiochemistry and purity. Stability of intermediates under varying pH and temperature conditions should also be assessed .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical methods:
- HPLC with UV detection (e.g., C18 column, gradient elution) to quantify purity (>95%).
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.
- FTIR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).
- Elemental analysis to validate empirical formula .
Q. What are the critical stability considerations for this compound during storage?
- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) are essential. Monitor degradation via HPLC, focusing on hydrolysis of the carboxylic acid group or triazole ring oxidation. Store in airtight containers under inert gas (N) at -20°C to prevent moisture absorption and photodegradation .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer : Screen for kinase inhibition (e.g., ATP-binding assays) or antimicrobial activity (MIC assays against Gram+/Gram- bacteria). Use structural analogs like pyrimidine-carboxylic acid derivatives as positive controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Methodological Answer : Employ design of experiments (DoE) to test variables:
- Catalyst loading (e.g., Pd(OAc) at 2-10 mol%).
- Solvent polarity (DMF vs. THF).
- Temperature (80–120°C).
Monitor regioselectivity via H NMR (e.g., NOE experiments to distinguish isomers) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals conflict with predicted shifts:
- Perform 2D NMR (HSQC, HMBC) to resolve coupling patterns.
- Compare with computational models (DFT-based chemical shift predictions).
- Re-synthesize the compound under controlled conditions to rule out impurities .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) to measure binding kinetics (K, k/k).
- X-ray crystallography of ligand-protein complexes (if crystals are obtainable).
- Molecular dynamics simulations to predict binding modes and stability .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
